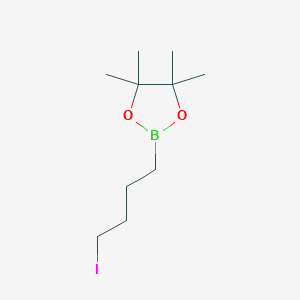

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVPKWJELUHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Selective Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1,4-Diiodobutane

Abstract

This guide provides an in-depth technical overview for the synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable bifunctional building block in modern organic synthesis. The primary focus is a detailed examination of the Grignard-based approach, which offers superior control over selective mono-functionalization of the symmetric 1,4-diiodobutane precursor. We will dissect the causality behind critical experimental parameters, from the selective formation of the mono-Grignard reagent to the subsequent borylation and purification. An alternative, the Miyaura borylation, will be discussed as a comparative pathway. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for accessing this versatile synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, also known as 4-iodobutylboronic acid pinacol ester, is a molecule of significant synthetic utility. It uniquely combines two highly versatile and orthogonally reactive functional groups: a primary alkyl iodide and a boronic ester. The alkyl iodide serves as a potent electrophile for nucleophilic substitution reactions, while the pinacol boronate is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[1][2][3]

The primary synthetic challenge lies in the selective mono-borylation of 1,4-diiodobutane. A successful synthesis must overcome the statistical probability of forming the 1,4-diborylated butane and other byproducts. This guide details a field-proven methodology that prioritizes the formation of the desired mono-substituted product through precise stoichiometric and kinetic control.

Comparative Analysis of Synthetic Strategies

Two principal pathways emerge for the formation of the target C(sp³)–B bond from an alkyl iodide: the Grignard reagent pathway and the transition-metal-catalyzed cross-coupling pathway.

-

Grignard-Based Synthesis: This classic organometallic approach involves two discrete steps: (i) the formation of a mono-Grignard reagent from 1,4-diiodobutane and (ii) the subsequent quenching of this nucleophilic intermediate with a suitable boron electrophile. This method offers excellent control through stoichiometry and is often the most cost-effective and direct route for this specific transformation.[4][5]

-

Miyaura Borylation: This powerful palladium-catalyzed cross-coupling reaction directly connects an organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][2][3] While highly effective for aryl and vinyl halides, its application to unactivated alkyl halides requires specific catalytic systems and can present challenges in achieving mono-selectivity with a dihalide substrate.[6][7]

For the synthesis of this compound, the Grignard pathway is the superior and recommended approach due to its high degree of control, reliability, and operational simplicity.

The Grignard-Based Synthesis: A Mechanistic and Practical Dissection

The conversion of 1,4-diiodobutane to its mono-borylated counterpart via a Grignard intermediate is a process governed by careful control of reaction conditions.

Core Principle & Workflow

The overall strategy is to leverage the higher reactivity of one C–I bond to form a nucleophilic Grignard reagent, which is then trapped by a boron electrophile before the second C–I bond can react.

Caption: High-level workflow for the Grignard-based synthesis.

Step 1: Selective Mono-Grignard Reagent Formation

The success of the entire synthesis hinges on the efficient and selective formation of I-(CH₂)₄-MgI.

-

Causality of Stoichiometry: The key to preventing the formation of the di-Grignard reagent (I-Mg-(CH₂)₄-Mg-I) and subsequent Wurtz-type coupling is to use 1,4-diiodobutane in slight excess relative to the magnesium metal. By ensuring magnesium is the limiting reagent, the reaction is statistically driven towards mono-insertion. A typical ratio is 1.0 equivalent of Mg to 1.1-1.2 equivalents of 1,4-diiodobutane.

-

The Role of Magnesium Activation: Commercial magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

-

Activation Methods: Initiation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Vigorous mechanical stirring can also be effective.

-

Mechanism of Activation: These activators react with the magnesium surface to expose a fresh, reactive metal surface, allowing the primary reaction with 1,4-diiodobutane to commence.

-

-

Solvent and Temperature Considerations: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its high polarity and ability to coordinate with the magnesium center effectively solvate the forming Grignard reagent, preventing precipitation and maintaining its reactivity. The reaction is exothermic; therefore, the 1,4-diiodobutane is added dropwise to maintain a gentle, controlled reflux, ensuring a steady reaction rate without dangerous temperature spikes.

Step 2: Borylation with a Boron Electrophile

Once the mono-Grignard reagent has formed, it is reacted with a boron electrophile to form the C–B bond.

Caption: Simplified mechanism of borylation.

-

Choice of Reagent: The most common and effective electrophile is 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) . Its reactivity is well-matched for Grignard reagents, and it directly installs the desired pinacol ester group in a single step, maximizing atom economy.

-

Critical Role of Low Temperature: The borylation step must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). The pre-formed Grignard solution is added slowly to a cold solution of i-PrOBpin. This kinetic control is crucial for two reasons:

-

It prevents the highly reactive Grignard reagent from adding to the carbonyl-like boron center in an uncontrolled manner.

-

It minimizes side reactions, such as the Grignard reagent reacting with the product or other electrophilic species.

-

-

Workup and Quenching: After the addition is complete, the reaction is slowly warmed and then quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid serves to protonate any unreacted Grignard reagent and to break down the magnesium alkoxide byproducts, facilitating their removal during the aqueous workup.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and scaled as necessary. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents & Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Magnesium Turnings | 24.31 | 50.0 | 1.22 g | 1.0 |

| 1,4-Diiodobutane | 309.92 | 55.0 | 17.05 g | 1.1 |

| Iodine | 253.81 | ~0.1 | 1 crystal | Catalytic |

| Anhydrous THF | - | - | 150 mL | - |

| i-PrOBpin | 186.09 | 50.0 | 9.30 g | 1.0 |

| Sat. aq. NH₄Cl | - | - | 100 mL | - |

| Diethyl Ether | - | - | 200 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a flow of nitrogen and allowed to cool.

-

Grignard Initiation: The flask is charged with magnesium turnings (1.22 g). A single crystal of iodine is added. The flask is gently warmed with a heat gun until purple iodine vapors are observed, then allowed to cool.

-

Grignard Formation: 1,4-diiodobutane (17.05 g) is dissolved in anhydrous THF (50 mL) and transferred to the dropping funnel. Approximately 10% of this solution is added to the magnesium. The reaction is initiated (slight warming, bubbling). Once initiated, the remaining diiodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours until most of the magnesium is consumed.

-

Borylation Setup: In a separate flame-dried 500 mL flask under nitrogen, i-PrOBpin (9.30 g) is dissolved in anhydrous THF (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Borylation Reaction: The prepared Grignard solution is transferred via cannula into the cold i-PrOBpin solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is stirred at -78 °C for one hour, then allowed to slowly warm to room temperature overnight. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

-

Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford this compound as a colorless liquid.

Expected Outcome: Yields for this procedure are typically in the range of 60-75%.

Conclusion

The synthesis of this compound from 1,4-diiodobutane is most effectively and reliably achieved through a carefully controlled Grignard-based pathway. By leveraging stoichiometric control to favor mono-Grignard formation and kinetic control (low temperature) during the borylation step, this method consistently delivers the desired bifunctional product while minimizing the formation of symmetric byproducts. This technical guide provides the fundamental principles and a practical, field-tested protocol to enable researchers to confidently produce this valuable intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Joshi-Pangu, A., Ma, X., Diane, M., Iqbal, S., Kribs, R. J., Huang, R., Wang, C.-Y., & Biscoe, M. R. (2012). A mild palladium-catalyzed borylation of primary and secondary alkyl bromides. The Journal of Organic Chemistry, 77(15), 6629–6633.

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Synfacts. Retrieved from [Link]

- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A new, convenient, and general method for the synthesis of boronic esters from Grignard reagents. The Journal of Organic Chemistry, 76(23), 9602–9610.

- Haddenham, D., Bailey, C. L., Vu, C., Nepomuceno, G., Eagon, S., Pasumansky, L., & Singaram, B. (2011). Lithium aminoborohydrides 17. Palladium catalyzed borylation of aryl iodides, bromides, and triflates with diisopropylaminoborane prepared from lithium diisopropylaminoborohydride. Tetrahedron, 67(4), 576–583.

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis. This document delves into the underlying chemical principles, offers a detailed step-by-step protocol, and discusses critical aspects of purification and characterization.

Introduction: The Significance of Alkyl Pinacol Boronic Esters

Alkyl pinacol boronic esters are a class of versatile and highly valued reagents in modern organic chemistry. Their stability, ease of handling, and broad reactivity make them indispensable intermediates in a wide array of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The target molecule, this compound, incorporates both a reactive boronic ester moiety and a primary alkyl iodide, rendering it a bifunctional building block capable of participating in sequential or orthogonal coupling strategies. This dual functionality is particularly attractive in the synthesis of complex molecules and in the field of drug discovery.

The Core Reaction: Hydroboration of a Functionalized Alkene

The most direct and atom-economical approach to the synthesis of this compound is the hydroboration of the terminal alkene, 4-iodo-1-butene, with pinacolborane (HBpin).

Mechanistic Rationale

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. The reaction typically proceeds in a concerted, syn-addition fashion, where the boron and hydrogen atoms add to the same face of the alkene. For terminal alkenes, the hydroboration reaction exhibits a high degree of regioselectivity, with the boron atom preferentially adding to the less substituted carbon atom. This anti-Markovnikov selectivity is governed by both steric and electronic factors. The bulky borane reagent approaches the less sterically hindered terminal carbon, while electronically, the boron atom acts as a Lewis acid and adds to the more electron-rich terminal carbon of the double bond.

The reaction can be performed without a catalyst, often requiring elevated temperatures, or it can be catalyzed by a variety of transition metal complexes (e.g., rhodium, iridium) or even main group metal hydrides, which can allow for milder reaction conditions and improved selectivity. The presence of the iodide in the starting material, 4-iodo-1-butene, is well-tolerated by many hydroboration methods.

Experimental Procedure: A Representative Protocol

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4-Iodo-1-butene | Starting material |

| Pinacolborane (HBpin) | Boron source |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Nitrogen or Argon gas | Inert atmosphere |

| Schlenk flask or oven-dried round-bottom flask with septum | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Syringe and needles | Reagent transfer |

| Ice bath | Temperature control |

| Rotary evaporator | Solvent removal |

| High-vacuum pump | Removal of volatile residues |

| Silica gel for column chromatography | Purification |

| Hexanes and Ethyl Acetate | Eluent for chromatography |

Step-by-Step Synthesis

Reaction Setup:

-

An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar is cooled under a stream of dry nitrogen or argon.

-

Under a positive pressure of inert gas, add 4-iodo-1-butene (1.0 eq.).

-

Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.5 M.

-

To the stirred solution, add pinacolborane (1.1 eq.) dropwise via syringe at room temperature.

Reaction Execution: 5. After the addition is complete, the reaction mixture is heated to 65-70 °C and stirred under an inert atmosphere. 6. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting alkene. Reaction times can vary but are typically in the range of 12-24 hours for uncatalyzed reactions.

Work-up and Isolation: 7. Once the reaction is complete, the mixture is cooled to room temperature. 8. The solvent (THF) is removed under reduced pressure using a rotary evaporator. 9. The crude residue is then subjected to purification.

Purification Strategy

Alkyl pinacol boronic esters can sometimes be challenging to purify by silica gel chromatography due to their potential to hydrolyze or strongly adsorb to the stationary phase. However, with careful technique, it is often successful.

-

Column Chromatography: The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended. The fractions are collected and analyzed by TLC.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed by rotary evaporation.

-

Drying: The isolated product is then dried under high vacuum to remove any residual solvent, yielding this compound as a liquid.

Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, with the methylene group adjacent to the iodine appearing at a downfield chemical shift (around 3.2 ppm) and the methylene group attached to the boron appearing further upfield. The twelve protons of the methyl groups on the pinacol ring will appear as a sharp singlet around 1.2 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the four carbons of the butyl chain and the carbons of the pinacol group. The carbon bearing the iodine will be shifted downfield. The carbon attached to the boron may be difficult to observe due to quadrupolar relaxation.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (309.98 g/mol ). The fragmentation pattern can also provide structural information.

Safety and Handling

-

4-Iodo-1-butene: Is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Pinacolborane: Is a flammable liquid and is moisture-sensitive. It should be handled under an inert atmosphere.

-

Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be handled with care.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The final product, this compound, is expected to be an irritant.

Logical Flow and Workflow Visualization

The overall process can be visualized as a linear workflow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of the target compound.

The chemical transformation at the heart of this procedure is the hydroboration reaction.

Caption: Simplified representation of the hydroboration reaction.

Conclusion

The synthesis of this compound via the hydroboration of 4-iodo-1-butene is a straightforward and effective method for obtaining this valuable bifunctional building block. Careful execution of the reaction under inert conditions and a well-planned purification strategy are key to achieving a high yield of the pure product. The protocol provided in this guide, based on established chemical principles, offers a reliable pathway for researchers in organic synthesis and drug development to access this important synthetic intermediate.

References

- Frankland, E. On a new series of organic compounds containing boron. Journal of the Chemical Society1862, 15, 363-365. (URL not available)

-

Vedejs, E.; Karatjas, A. G. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. The Journal of Organic Chemistry2008 , 73 (23), 9508–9510. [Link]

-

Colin, S.; Vaysse-Ludot, L.; Lecouvé, J.; Maddaluno, J. Combining high pressure and catalysis: pinacol- or catecholborane hydroboration of functionalized olefins. Journal of the Chemical Society, Perkin Transactions 12000 , (24), 4505-4511. [Link]

-

Daniel, S. "Investigation into the Synthesis and Characterization of Poly(Dioxaborolane)s". University of South Carolina Scholar Commons, 2014 . [Link]

-

Patentscope. WIPO PATENTSCOPE. [Link]

- A representative procedure based on analogous transformations. A specific literature procedure for this exact compound is not readily available. The conditions provided are based on general knowledge of hydroboration reactions of functionalized alkenes.

Sources

Physical and chemical properties of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: A Bifunctional Linchpin in Modern Organic Synthesis

This compound is a versatile organoboron compound that has emerged as a valuable building block for synthetic chemists. Its structure is distinguished by two key functional groups: a stable pinacol boronate ester and a reactive primary alkyl iodide. This unique bifunctional architecture allows for sequential and orthogonal chemical transformations, making it a powerful tool for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, this reagent serves as a robust precursor for introducing a functionalizable four-carbon chain into a wide array of organic molecules, from pharmaceuticals to advanced materials.[1] This guide provides an in-depth analysis of its physical and chemical properties, reactivity, applications, and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

The fundamental properties of this compound are dictated by its molecular structure, which combines a hydrocarbon backbone with the sterically hindered pinacol boronate ester and a terminal iodine atom.

Caption: Chemical structure of the title compound.

Table 1: Physical and Chemical Property Summary

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Derived from structure |

| CAS Number | 334533-97-8 | Identifier |

| Molecular Formula | C₁₀H₂₀BIO₂ | Based on structure |

| Molecular Weight | 310.08 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[2] |

| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ether) | Typical for organoboron esters |

| Stability | Air and moisture sensitive; stable under inert atmosphere.[3][4] | Pinacol ester enhances stability over the free boronic acid.[5] |

Chemical Properties and Reactivity Profile

The synthetic utility of this reagent is rooted in the distinct reactivity of its two functional ends. Understanding the causality behind these properties is crucial for designing successful experiments.

The Pinacol Boronate Ester: A Stable Handle for C-C Bond Formation

Boronic acids are foundational in cross-coupling chemistry but are often prone to dehydration to form boroxines or undergo protodeboronation under certain reaction conditions.[5] The conversion to a pinacol boronate ester significantly enhances the compound's stability.

-

Expertise & Experience: The four methyl groups on the pinacol backbone provide substantial steric hindrance around the boron atom. This shielding kinetically slows the approach of water, thereby inhibiting the hydrolytic cleavage of the B-O bonds that would otherwise revert the ester to the less stable boronic acid.[6][7] This stability is paramount, as it allows the compound to be purified via silica gel chromatography and stored for extended periods under an inert atmosphere, simplifying handling and experimental setup.[5][8]

-

Reactivity: Despite its stability, the boronate ester readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle. In the presence of a palladium catalyst and a suitable base, the B-C bond is activated, enabling the transfer of the alkyl group to the palladium center, which is the key step for forming a new carbon-carbon bond.[1][9]

The Iodobutyl Chain: A Classic Electrophilic Site

The terminal carbon-iodine bond is a classic and reliable electrophilic site in organic synthesis.

-

Trustworthiness: Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻). This makes the terminal methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is predictable and forms the basis for numerous well-established transformations, including:

-

Nucleophilic substitutions (Sₙ2 reactions) with alkoxides, amines, cyanides, and thiolates.

-

Formation of Grignard or other organometallic reagents.

-

Participation in other cross-coupling reactions, such as Sonogashira or Heck couplings, if converted to a suitable derivative.

-

Orthogonal Reactivity: A Two-Stage Synthetic Strategy

The true power of this compound lies in the ability to address each functional group independently, a concept known as orthogonal reactivity. The reaction conditions for Suzuki-Miyaura coupling (Pd catalyst, base) are typically mild enough not to interfere with the C-I bond. Conversely, many nucleophilic substitution conditions do not affect the robust boronate ester. This allows for a planned, stepwise functionalization.

Caption: Orthogonal reactivity of the title compound.

Synthesis and Experimental Protocols

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and handling requirements.

Protocol 1: Generalized Synthesis via Borylation

A common and reliable method involves the reaction of a Grignard reagent derived from 1,4-diiodobutane with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step-by-Step Methodology:

-

Grignard Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings. Add a solution of 1,4-diiodobutane in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. Causality: This selectively forms the mono-Grignard reagent due to the large excess of diiodide.

-

Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the same solvent dropwise, maintaining the low temperature to prevent side reactions.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for coupling the title compound with an aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio). Trustworthiness: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of organoboron reagents and ensuring laboratory safety.[3]

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and nitrile gloves.[10] | Alkyl iodides and organoboron compounds can be irritants to the skin, eyes, and respiratory system.[11][12] |

| Storage | Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place (refrigeration at 2-8°C is recommended).[8][13] | Prevents hydrolysis from atmospheric moisture and degradation from heat or light.[5] |

| Incompatibilities | Avoid contact with strong oxidizing agents and water. | Organoboranes are susceptible to oxidation. Contact with water can lead to slow hydrolysis. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Ensures environmental safety and regulatory compliance. |

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its enhanced stability, a direct result of the pinacol ester moiety, combined with the predictable reactivity of the primary alkyl iodide, provides chemists with a powerful tool for sequential C-C bond formation and nucleophilic substitution reactions. By understanding the distinct chemical principles governing each functional group, researchers can leverage this reagent's full potential in the efficient synthesis of complex target molecules, accelerating discovery in drug development and materials science.

References

-

Bernardini, R., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Retrieved from [Link]

-

(n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]

-

(2020, March 18). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Retrieved from [Link]

-

(n.d.). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). A Water-Stable Boronate Ester Cage. PMC - NIH. Retrieved from [Link]

-

(n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Retrieved from [Link]

-

(2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]

-

(n.d.). 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

-

(n.d.). 4,4,5,5-Tetramethyl[5][14][15]dioxaborolane. PubChem. Retrieved from [Link]

-

(n.d.). Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

(2012, February 13). SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from [Link]

-

(n.d.). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[5][14][15]DIOXABOROLANE synthesis. Retrieved from [Link]

-

(n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

-

(n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

-

(n.d.). Organoboron chemistry. Wikipedia. Retrieved from [Link]

-

(n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. Retrieved from [Link]

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(n.d.). Borate handling and storage. borax.com. Retrieved from [Link]

-

(n.d.). 4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE. Matrix Fine Chemicals. Retrieved from [Link]

-

(n.d.). 2‐Methoxy‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. Retrieved from [Link]

-

(n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. borax.com [borax.com]

- 9. Buy 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | 380430-66-0 [smolecule.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C7H14BIO2 | CID 10901594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1236275-93-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile bifunctional reagent in modern organic synthesis. We will delve into its chemical properties, synthesis, stability, and key applications, with a focus on providing practical, field-proven insights for its effective utilization in research and development.

Core Concepts: Structure and Strategic Value

This compound is an organoboron compound that features a primary alkyl iodide and a pinacol boronic ester within the same molecule. This unique structure makes it a valuable building block, enabling sequential or tandem reactions where each functional group can be selectively addressed.

The pinacol boronic ester group is a stable, easily handled surrogate for a boronic acid, making it ideal for storage and use in a variety of coupling reactions.[1] The primary alkyl iodide provides a reactive site for nucleophilic substitution or further cross-coupling reactions.

Key Structural Features:

-

Pinacol Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety protects the boron atom, enhancing stability against degradation pathways like dehydration and protodeboronation that are common with free boronic acids.[1] This increased stability translates to a longer shelf life and more consistent reactivity.[1]

-

Iodobutyl Chain: The four-carbon chain provides flexibility and the terminal iodide is an excellent leaving group, making it a prime substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1236275-93-6 | |

| Molecular Formula | C₁₀H₂₀BIO₂ | |

| Molecular Weight | 309.98 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥96% | |

| Storage Temperature | 4°C |

Safety and Handling:

While specific hazard data for this compound is limited, general precautions for handling organoboron and iodoalkane compounds should be observed. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2] The recommended storage temperature is 4°C to maintain long-term stability.

Synthesis of this compound: A Methodological Overview

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Exemplary):

This protocol is based on established methods for the synthesis of alkylboronic esters from alkyl halides.[3][4][5]

Part 1: Formation of 4-Iodobutylboronic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 equivalents). Add a solution of 1,4-diiodobutane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise. Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. The key to this step is the selective formation of the mono-Grignard reagent.

-

Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. To this, add a solution of triisopropyl borate or trimethyl borate (1.2 equivalents) in the same anhydrous solvent dropwise, maintaining the internal temperature below -70°C.

-

Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0°C.

-

Work-up and Isolation: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-iodobutylboronic acid, which can be used in the next step without further purification.

Part 2: Esterification with Pinacol

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-iodobutylboronic acid from the previous step in a suitable solvent such as diethyl ether or dichloromethane.

-

Esterification: Add pinacol (1.1 equivalents) and a drying agent like anhydrous magnesium sulfate (1.5 equivalents) to the solution.

-

Reaction and Monitoring: Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Purification: Upon completion, filter off the drying agent and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[4]

Reactivity and Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from its two distinct reactive centers. The pinacol boronic ester is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the alkyl iodide is amenable to a variety of nucleophilic substitution and other cross-coupling processes.

The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6][7][8] The use of alkylboronic esters, such as the title compound, in these reactions has significantly expanded their scope.[6]

General Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a B-Alkyl Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for coupling this compound with an aryl or vinyl halide.

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand like XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for the required time (1-24 hours). The reaction can often be accelerated using microwave irradiation.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality in Experimental Choices:

-

Choice of Base: The base plays a crucial role in activating the boronic ester for transmetalation.[9] Stronger bases are often required for less reactive coupling partners. The choice of base can also influence the reaction rate and the suppression of side reactions.

-

Choice of Catalyst and Ligand: The palladium catalyst and its associated ligands are critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[9]

-

Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction of both the organic and inorganic components. Biphasic solvent systems, such as toluene/water, are common.

Utilization of the Alkyl Iodide Functionality

The primary alkyl iodide in the title compound offers a versatile handle for introducing the boronic ester-containing butyl chain into a molecule via nucleophilic substitution. This allows for the construction of more complex organoboron reagents that can then be used in subsequent Suzuki-Miyaura couplings.

Potential Synthetic Transformations:

-

Alkylation of Nucleophiles: The iodide can be displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

-

Formation of Organometallic Reagents: The alkyl iodide can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles.

This dual reactivity makes this compound a valuable tool for the synthesis of complex molecules, including pharmaceuticals and advanced materials. For instance, it could be used to introduce a boronate-functionalized linker into a bioactive scaffold.

Characterization and Spectroscopic Data

Accurate characterization of the reagent is essential for ensuring its purity and for monitoring reaction progress. The following are the expected spectroscopic signatures for this compound.

Expected NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~3.1-3.3 | t | 2H | -CH₂-I |

| ~1.7-1.9 | m | 2H | -CH₂-CH₂-I | |

| ~1.4-1.6 | m | 2H | B-CH₂-CH₂- | |

| ~1.25 | s | 12H | -C(CH₃)₂ | |

| ~0.7-0.9 | t | 2H | B-CH₂- | |

| ¹³C NMR | ~83 | s | -O-C(CH₃)₂ | |

| ~33-35 | s | -CH₂-CH₂-I | ||

| ~28-30 | s | B-CH₂-CH₂- | ||

| ~24.8 | s | -C(CH₃)₂ | ||

| ~6-8 | s | -CH₂-I | ||

| Not observed | B-CH₂- | |||

| ¹¹B NMR | ~30-34 | br s | -B(pin) |

Note: The carbon atom directly attached to the boron (B-CH₂) is often not observed or appears as a very broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation by the boron nucleus.[1][10] The ¹¹B NMR spectrum will show a broad singlet in the characteristic range for tricoordinate boronic esters.[1][11]

Conclusion and Future Outlook

This compound is a highly valuable and versatile bifunctional reagent for organic synthesis. Its stability, conferred by the pinacol ester, combined with the reactivity of the primary alkyl iodide, provides chemists with a powerful tool for the construction of complex molecular architectures. Its primary application in B-alkyl Suzuki-Miyaura cross-coupling reactions is well-established, and its potential for use in sequential functionalization strategies makes it a reagent of considerable interest for drug discovery and materials science. As the demand for more efficient and modular synthetic methods continues to grow, the utility of such bifunctional building blocks is likely to expand further.

References

-

Charette, A. B. et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Hesse, M. J., et al. (2012). Supporting Information for (E)-2-(Dec-5-en-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Angewandte Chemie, 124, 12612-12616. [Link]

-

Li, L., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]

-

Aggarwal, V. K., et al. LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses Procedure. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

Zhang, Y., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1362-1365. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 439-449. [Link]

- Google Patents. (2021). Process for the preparation of tavaborole, its novel polymorphic forms and....

-

Sethi, K. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

PubChem. (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ChemBK. (2024). 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. [Link]

-

Westcott, S. A., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

ResearchGate. (n.d.). Transformation of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane 2a. [Link]

-

University of Ottawa. (n.d.). Boron NMR. [Link]

-

Regan, C. K., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(12), 2824-2829. [Link]

-

Li, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry Letters, 28(23), 3594-3604. [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]. [Link]

-

Sharma, V., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4923. [Link]

-

Boron Molecular. (n.d.). 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol. [Link]

-

Hu, D., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Organic Letters, 19(11), 2770-2773. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Burgess, K., et al. (2007). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Tetrahedron Letters, 48(39), 6931-6934. [Link]

-

Hammond, G. B., et al. (n.d.). 12 - Supporting Information. [Link]

-

Borax. (n.d.). Borate handling and storage. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates in drug discovery and materials science. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile building block used in cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to explain the causality behind spectral features and to provide a robust protocol for data acquisition. We will deconstruct the spectra, assign key signals, and discuss the influence of the boronate ester and iodo functionalities on the chemical environment of the alkyl chain.

Introduction: The Structural Significance of 2-(4-Iodobutyl)pinacol Boronate

This compound, often referred to as 4-iodobutylpinacol boronate, is a bifunctional reagent of significant interest. It incorporates a primary alkyl iodide, a versatile handle for nucleophilic substitution or metal-catalyzed cross-coupling, and a pinacol boronate ester, a staple for Suzuki-Miyaura coupling reactions. The precise characterization of this molecule is paramount to ensure its suitability for downstream applications, where stoichiometry and purity are critical. NMR spectroscopy provides the most definitive, non-destructive method for confirming its identity and integrity.

This guide will systematically interpret the proton (¹H) and carbon-13 (¹³C) NMR spectra, providing a foundational understanding for scientists working with this and structurally related compounds.

Part I: ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The structure's asymmetry along the butyl chain results in four distinct methylene signals, in addition to the prominent signal from the pinacol methyl groups.

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons are labeled alphabetically from the iodine-bearing carbon.

Caption: Labeled structure of the target molecule for NMR assignment.

Predicted Chemical Shifts (δ) and Rationale

The chemical shift of each proton group is primarily dictated by the electronegativity of adjacent atoms and anisotropic effects.

-

Hα (α to Iodine): Protons on the carbon directly attached to the iodine atom are the most deshielded in the alkyl chain due to the iodine's electronegativity and heavy atom effect.[1][2][3] They are expected to appear as a triplet around δ 3.20 ppm .[4]

-

Hβ (β to Iodine): These protons are adjacent to the Hα group and will appear as a multiplet (quintet) further upfield, estimated around δ 1.85 ppm .

-

Hγ (γ to Iodine): Further shielded, these protons will also be a multiplet, appearing in the more typical alkane region around δ 1.45 ppm .

-

Hδ (δ to Boron): Protons on the carbon bonded to the boron atom are significantly shielded. The boron atom is less electronegative than carbon, causing a noticeable upfield shift. This signal is expected as a triplet around δ 0.80 ppm .

-

Hε (Pinacol Methyl Protons): The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation. They give rise to a sharp, intense singlet integrating to 12 protons. This signal is a hallmark of the pinacol boronate group and is typically found around δ 1.25 ppm .[5][6]

Spin-Spin Coupling and Multiplicity

The splitting patterns (multiplicities) arise from the coupling between non-equivalent neighboring protons (n+1 rule).

-

Hα (t): Coupled to the two Hβ protons, resulting in a triplet (2+1=3).

-

Hβ (p): Coupled to two Hα and two Hγ protons, resulting in a pentet (4+1=5).

-

Hγ (p): Coupled to two Hβ and two Hδ protons, resulting in a pentet (4+1=5).

-

Hδ (t): Coupled to the two Hγ protons, resulting in a triplet (2+1=3).

-

Hε (s): No adjacent protons, resulting in a singlet.

Part II: ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct count of the non-equivalent carbon environments.

Predicted Chemical Shifts (δ) and Rationale

-

C(pin) Quaternary (C-O): The two quaternary carbons of the pinacol ring are highly deshielded by the attached oxygen atoms. This signal is a characteristic downfield peak for pinacol boronates, expected around δ 83.5 ppm .[5][7]

-

Cβ and Cγ (Alkyl Chain): These carbons reside in a standard alkane environment and are predicted to appear around δ 35.1 ppm and δ 29.8 ppm , respectively. Their exact assignment can be confirmed with 2D NMR techniques like HSQC.

-

C(pin) Methyl (Cε): The four equivalent methyl carbons of the pinacol group will produce a single, sharp resonance around δ 24.8 ppm .[5][7]

-

Cδ (C-B): The carbon atom directly bonded to boron is often a challenge to observe. The boron nucleus (¹¹B) has a nuclear quadrupole moment, which can cause rapid relaxation and lead to significant broadening of the attached carbon's signal, sometimes to the point of it being indistinguishable from the baseline.[8] When observed, it is expected to be a broad signal far upfield, estimated around δ 15-20 ppm .

-

Cα (C-I): The carbon bonded to iodine experiences a pronounced "heavy atom effect." Unlike the deshielding seen with chlorine or bromine, the large electron cloud of iodine induces an upfield shift compared to a standard alkane. This signal is expected to be found at the highest field strength for the butyl chain, around δ 6.5 ppm .

Part III: Practical Guide to NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic and validated approach to sample preparation and instrument setup.

Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it is an excellent solvent for this compound and its residual proton peak (δ ~7.26 ppm) does not interfere with analyte signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape on the lock signal or the TMS peak.

-

For ¹H NMR:

-

Acquire a spectrum with 8 to 16 scans.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.

-

-

For ¹³C NMR:

-

Acquire a spectrum using proton decoupling (e.g., zgpg30).

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.

-

Use a spectral width of approximately 240 ppm.

-

-

Workflow for NMR Analysis

Caption: Standard workflow from sample preparation to final spectral analysis.

Data Summary

The predicted assignments provide a clear benchmark for researchers analyzing this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -CH₂-I | Hα | ~3.20 | Triplet (t) | 2H |

| -CH₂-CH₂I | Hβ | ~1.85 | Pentet (p) | 2H |

| B-CH₂-CH₂- | Hγ | ~1.45 | Pentet (p) | 2H |

| B-CH₂- | Hδ | ~0.80 | Triplet (t) | 2H |

| Pinacol -CH₃ | Hε | ~1.25 | Singlet (s) | 12H |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Label | Predicted δ (ppm) | Notes |

|---|---|---|---|

| C(pin)-O | - | ~83.5 | Quaternary carbons |

| -CH₂-CH₂I | Cβ | ~35.1 | - |

| B-CH₂-CH₂- | Cγ | ~29.8 | - |

| C(pin)-CH₃ | Cε | ~24.8 | Methyl carbons |

| B-CH₂- | Cδ | ~15-20 | Often broad or unobserved |

| -CH₂-I | Cα | ~6.5 | Strong upfield shift |

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a unique and highly informative set of signals. The key identifying features are the characteristic 12H singlet of the pinacol methyls in the ¹H spectrum and the corresponding quaternary and methyl signals in the ¹³C spectrum. The butyl chain is clearly resolved, with the termini being shifted to opposite extremes of the alkyl region due to the opposing electronic effects of the iodine atom and the boronate ester group. This guide provides a robust framework for the confident identification and purity assessment of this important synthetic intermediate, enabling researchers to proceed with their work with a high degree of certainty in their starting material.

References

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts. Chemistry Department Handout. Available at: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

-

Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Available at: [Link]

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Chemistry Department Resource. Available at: [Link]

-

ResearchGate. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Available at: [Link]

-

Patro, A. G., Sahoo, R. K., & Nembenna, S. (2024). Electronic Supporting Information (ESI). The Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information for: Copper-catalyzed hydroboration of alkynes and alkenes with pinacolborane. Available at: [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 2-iodobutane. Available at: [Link]

-

Kanagawa, T., et al. (2021). Data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. ResearchGate. Available at: [Link]

Sources

- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

Mechanism of formation for 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-depth Technical Guide to the Synthesis of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

This compound is a highly valuable bifunctional molecule in modern organic synthesis. It serves as a versatile building block, uniquely possessing two distinct reactive centers: a primary alkyl iodide, which is an excellent electrophile for nucleophilic substitution and cross-coupling reactions, and a pinacol boronate ester, a cornerstone functional group for Suzuki-Miyaura cross-coupling, C-H borylation, and other transformations. This guide provides an in-depth exploration of the primary and alternative mechanisms for its formation, tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of its synthesis.

Part 1: Primary Formation Pathway via Catalytic Hydroboration

The most common and elegant strategy for synthesizing this compound is the transition-metal-catalyzed hydroboration of a terminal alkene, specifically 5-iodo-1-pentene. This approach leverages the precise addition of a B-H bond across the double bond, a reaction class that has been refined to offer exceptional control over regioselectivity.

Conceptual Framework & Regioselectivity

The core transformation is the addition of pinacolborane (HBpin) to 5-iodo-1-pentene. In the absence of a catalyst, the hydroboration of alkenes can be slow and may lack selectivity.[1] Transition metal catalysis, particularly with rhodium or iridium complexes, is employed to accelerate the reaction and, crucially, to direct the boron atom to the terminal carbon.[2] This outcome, known as anti-Markovnikov addition, is sterically and electronically favored by the catalytic mechanism, yielding the desired linear alkylboronate ester.

The Mechanism of Rhodium-Catalyzed Hydroboration

The catalytic cycle for rhodium-catalyzed hydroboration, often employing Wilkinson's catalyst [Rh(PPh₃)₃Cl], is a well-established process that proceeds through several key steps. The generally accepted mechanism involves the oxidative addition of the B-H bond to the rhodium(I) center, followed by alkene insertion and reductive elimination.[3][4]

The key stages are:

-

Catalyst Activation: A phosphine ligand dissociates from the Rh(I) center to generate a catalytically active, coordinatively unsaturated 14-electron species.

-

Oxidative Addition: The B-H bond of pinacolborane adds across the rhodium center, forming a Rh(III)-hydrido-boryl complex. This is a critical step where the boron reagent is activated.

-

Alkene Coordination: The terminal alkene (5-iodo-1-pentene) coordinates to the rhodium center.

-

Migratory Insertion: The alkene inserts into the Rh-H bond. This step dictates the regioselectivity. The hydride adds to the internal carbon (C2) of the alkene, forming a more stable primary rhodium-alkyl species, which places the rhodium (and subsequently the boryl group) on the terminal carbon (C1). This preference minimizes steric hindrance.

-

Reductive Elimination: The newly formed alkyl group and the boryl group are eliminated from the rhodium center, forming the C-B bond of the final product, this compound. This step regenerates the active Rh(I) catalyst, allowing the cycle to continue.[4]

Caption: Rhodium-catalyzed anti-Markovnikov hydroboration cycle.

Experimental Protocol: Iridium-Catalyzed Synthesis

While rhodium is effective, iridium catalysts often provide superior selectivity for terminal hydroboration.[2] The following is a representative protocol adapted from established procedures.

Materials & Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Argon or nitrogen inert atmosphere setup

-

Syringes for liquid transfer

-

Reactants: 5-iodo-1-pentene, Pinacolborane (HBpin)

-

Catalyst: [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (e.g., 0.5-1.0 mol%) and dppe (e.g., 0.5-1.0 mol%). Add anhydrous THF and stir for 15-20 minutes at room temperature to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add 5-iodo-1-pentene (1.0 equivalent).

-

Reagent Addition: Add pinacolborane (HBpin, ~1.1 equivalents) dropwise to the mixture via syringe at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS analysis. The reaction is typically complete within 1-4 hours.

-

Workup & Purification:

-

Once the reaction is complete, carefully quench any excess HBpin with a few drops of water.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Data Summary

| Parameter | Condition | Rationale |

| Catalyst | [Ir(cod)Cl]₂ / dppe | High terminal selectivity (>99%) and efficiency at room temperature.[2] |

| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate with cost and ease of removal. |

| Solvent | Anhydrous THF | Ethereal solvent that solubilizes reactants and does not interfere with the catalyst. |

| Temperature | Room Temperature | Sufficient for catalytic activity while minimizing potential side reactions. |

| Stoichiometry | ~1.1 eq. HBpin | A slight excess of the borane ensures complete consumption of the alkene. |

| Typical Yield | 85 - 95% | High efficiency is expected for this transformation. |

Part 2: Alternative Formation Pathways

While catalytic hydroboration is often preferred, other robust methods exist for the formation of alkylboronate esters, which can be adapted for this specific target molecule.

Synthesis via Grignard Reagents

This classic organometallic approach involves the reaction of a Grignard reagent with a boron electrophile.[5] The key is the chemoselective formation of the Grignard reagent.

Mechanism:

-

Grignard Formation: 1-Bromo-4-iodobutane is reacted with magnesium turnings in an ethereal solvent like THF. The Grignard reagent forms preferentially at the more reactive carbon-bromine bond, leaving the carbon-iodine bond intact.

-

Borylation: The resulting Grignard reagent, 4-iodobutylmagnesium bromide, is then added to a solution of an electrophilic boron species, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin). The organometallic carbon acts as a nucleophile, attacking the electron-deficient boron atom and displacing the isopropoxide leaving group.[6][7]

Caption: Synthesis via chemoselective Grignard formation and borylation.

Synthesis via Nucleophilic Substitution (Finkelstein Reaction)

This pathway builds the molecule by forming the C-I bond last. It relies on the synthesis of a precursor molecule, such as 2-(4-bromobutyl)- or 2-(4-tosyloxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by a halide exchange reaction.

Mechanism: The precursor, typically the bromo- or tosyloxy-analogue, is dissolved in a polar aprotic solvent like acetone. An excess of sodium iodide (NaI) is added. The iodide anion acts as a nucleophile in a classic Sₙ2 reaction, displacing the bromide or tosylate leaving group. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium tosylate is not and precipitates out of the solution, effectively removing it from the reaction mixture (Le Châtelier's principle).

Caption: Finkelstein reaction for the formation of the C-I bond.

Conclusion

The synthesis of this compound is most efficiently achieved via the transition-metal-catalyzed hydroboration of 5-iodo-1-pentene. This method provides high yields and exceptional regioselectivity, making it the preferred route in many research and development settings. Alternative pathways, such as those involving Grignard reagents or nucleophilic substitution, offer viable and mechanistically distinct options that can be advantageous depending on the availability of starting materials and the specific requirements of the synthetic campaign. A thorough understanding of these formation mechanisms allows scientists to make informed decisions and troubleshoot syntheses effectively.

References

-

Wikipedia. Metal-catalysed hydroboration . [Link]

- Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1990). The rhodium-catalyzed hydroboration of olefins: a mechanistic investigation. Journal of the American Chemical Society.

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis . [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews.

- Wang, D., et al. (2019). Stereospecific Nucleophilic Substitution with Arylboronic Acids as Nucleophiles: A Crucial CONH Effect.

- Li, J., et al. (2024). Mechanochemical Synthesis of α-halo Alkylboronic Esters. Advanced Science.

- Chen, J., & Sieber, J. D. (2017). Enantioselective Rhodium(III)-Catalyzed Markovnikov Hydroboration of Unactivated Terminal Alkenes. Journal of the American Chemical Society.

- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Saleh, M. (1996). Hydroboration of Alkenes catalyzed by rhodium compounds. RIT Digital Institutional Repository.

- Wang, C., et al. (2019). Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Advances.

-

Organic Chemistry Portal. Iridium-catalyzed hydroboration of alkenes with pinacolborane . [Link]

-

PubMed. Mechanochemical Synthesis of α-halo Alkylboronic Esters . [Link]

- Aggarwal, V. K., et al. Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol Research Portal.

-

Taylor & Francis. Pinacolborane – Knowledge and References . [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane . [Link]

- Aggarwal, V. K., et al. (2011). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society.

-

ResearchGate. Activation of boronic esters via nucleophilic addition to the p-orbital... . [Link]

- Elford, T. G., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.

-

PubMed. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron . [Link]

-

PubMed. (2024). Mechanochemical Synthesis of α-halo Alkylboronic Esters . [Link]

- Wang, C., et al. (2019). Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Publishing.

- Carboni, B., et al. Combining high pressure and catalysis: pinacol- or catecholborane hydroboration of functionalized olefins. Journal of the Chemical Society, Perkin Transactions 1.

-

ResearchGate. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane . [Link]

-

ResearchGate. Methods for the synthesis of alkyl boronate esters... . [Link]

-

ResearchGate. Synthesis of Alkylboronic Esters from Alkyl Iodides . [Link]

- Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Oestreich, M., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6F5)3 Cannot Do!. Chemistry – A European Journal.

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes . Master Organic Chemistry. [Link]

- Rami, F., et al. (2020). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity.

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . [Link]

- Google Patents.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 3. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 4. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Alkylboronic acid or boronate synthesis [organic-chemistry.org]